methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate
Overview
Description
Methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate is an organic compound with the molecular formula C12H11NO4 and a molecular weight of 233.22 g/mol It is a derivative of isoindoline and is characterized by the presence of a methyl ester group attached to a propanoate chain, which is further connected to an isoindoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate typically involves the esterification of 3-(1,3-dioxo-1H-isoindol-2-yl)propanoic acid. One common method involves dissolving the acid in methanol and adding a catalytic amount of sulfuric acid. The mixture is then refluxed for several hours, followed by cooling and filtration to obtain the desired ester .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Reduction: The carbonyl groups in the isoindoline ring can be reduced to form hydroxyl groups.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base or acid catalyst.
Major Products Formed
Hydrolysis: 3-(1,3-dioxo-1H-isoindol-2-yl)propanoic acid.
Reduction: 3-(1,3-dihydroxy-2,3-dihydro-1H-isoindol-2-yl)propanoate.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Material Science: Utilized in the preparation of functionalized materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate is largely dependent on its chemical structure. The isoindoline ring system can interact with various biological targets, potentially inhibiting enzymes or modulating receptor activity. The exact molecular targets and pathways involved would vary based on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate: Similar structure but with a different substitution pattern on the propanoate chain.
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid: Contains an acetic acid group instead of a propanoate chain.
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide: Features an acetamide group attached to the isoindoline ring.
Uniqueness
Methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate is unique due to its specific ester functional group and the position of the propanoate chain, which can influence its reactivity and interactions in chemical and biological systems.
Properties
IUPAC Name |
methyl 3-(1,3-dioxoisoindol-2-yl)propanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-17-10(14)6-7-13-11(15)8-4-2-3-5-9(8)12(13)16/h2-5H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IACYEVDEQNXLSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1C(=O)C2=CC=CC=C2C1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10307552 | |
Record name | Methyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10307552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39739-01-0 | |
Record name | NSC192712 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=192712 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10307552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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